![molecular formula C16H17N3O2 B2785557 N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide CAS No. 2195951-06-3](/img/structure/B2785557.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide, commonly known as CP-673451, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. CP-673451 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
CP-673451 exerts its anti-cancer effects by inhibiting the activity of the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide tyrosine kinase. N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide is a cell surface receptor that is activated by the binding of platelet-derived growth factor (PDGF) ligands. Upon activation, N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide initiates a signaling cascade that promotes cell growth, proliferation, and survival. CP-673451 binds to the ATP-binding site of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide and prevents its activation, thereby inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
CP-673451 has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
CP-673451 has several advantages and limitations for lab experiments. Its selectivity for N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide makes it a useful tool for studying the role of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling in cancer. However, its complex synthesis and high cost may limit its use in some labs. Additionally, its potency may make it difficult to determine the optimal concentration for experiments.
Orientations Futures
There are several future directions for the study of CP-673451. One area of interest is the evaluation of its efficacy in combination with other targeted therapies, such as inhibitors of the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor (VEGFR). Another area of interest is the identification of biomarkers that can predict response to CP-673451. Additionally, the development of more efficient synthesis methods and analogs of CP-673451 may improve its efficacy and reduce its cost.
Méthodes De Synthèse
The synthesis of CP-673451 involves several steps, including the reaction of 4-methoxybenzoyl chloride with 6-cyclopropylpyrimidine-4-amine to form N-(4-methoxybenzoyl)-6-cyclopropylpyrimidine-4-amine. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide. The synthesis of CP-673451 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CP-673451 has been extensively studied in preclinical models of cancer, including breast cancer, glioblastoma, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling pathway. CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. These findings have led to the development of clinical trials to evaluate the safety and efficacy of CP-673451 in cancer patients.
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-6-4-12(5-7-14)16(20)17-9-13-8-15(11-2-3-11)19-10-18-13/h4-8,10-11H,2-3,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJURIHSELVZAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.